molecular formula C19H16O B14314993 1-Methyl-2,3-dihydrotetraphen-4(1H)-one CAS No. 108370-27-0

1-Methyl-2,3-dihydrotetraphen-4(1H)-one

Cat. No.: B14314993
CAS No.: 108370-27-0
M. Wt: 260.3 g/mol
InChI Key: DZZRXYZXTHICKW-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydrotetraphen-4(1H)-one (synonyms: 1-methyl-2,3-dihydroquinolin-4-one, CAS 1198-15-8) is a heterocyclic compound featuring a partially hydrogenated quinolinone scaffold with a methyl group at the 1-position. Its molecular formula is C₁₀H₁₁NO, and it has a molecular weight of 161.20 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolinone derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Properties

CAS No.

108370-27-0

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1H-benzo[a]anthracen-4-one

InChI

InChI=1S/C19H16O/c1-12-6-9-18(20)16-8-7-15-10-13-4-2-3-5-14(13)11-17(15)19(12)16/h2-5,7-8,10-12H,6,9H2,1H3

InChI Key

DZZRXYZXTHICKW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C2=C1C3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-methyl-2,3-dihydrotetraphen-4(1H)-one with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
1-Methyl-2,3-dihydrotetraphen-4(1H)-one C₁₀H₁₁NO 161.20 Methyl at N1, dihydroquinolinone core Partially saturated quinolinone ring
1-Methyl-2,3-diphenylquinolin-4(1H)-one (3a) C₂₂H₁₇NO 305.38 Methyl at N1, phenyl at C2 and C3 Fully aromatic quinolinone with aryl substituents
6-Methoxycarbonyl-1-methylquinolin-4(1H)-one (4l) C₁₇H₁₃NO₃ 279.29 Methoxycarbonyl at C6, methyl at N1 Electron-withdrawing group at C6
1-Methyl-1,2,3,4-tetrahydroquinolin-4-one C₁₀H₁₁NO 161.20 Methyl at N1, fully saturated ring Tetrahydroquinolinone scaffold

Key Observations :

  • Aromaticity vs. Saturation: The dihydrotetraphen derivative (target compound) and tetrahydroquinolinone () differ in ring saturation, affecting conjugation and reactivity.
  • Substituent Effects : Compounds like 3a () and 4l () demonstrate how aryl or electron-withdrawing groups (e.g., methoxycarbonyl) alter electronic properties and solubility. For instance, phenyl substituents in 3a increase molecular weight and lipophilicity, which may influence bioavailability .

Physicochemical and Reactivity Profiles

  • Melting Points and Solubility : Compound 3a is reported as a light yellow solid (70% yield), though exact melting points are unspecified. The methoxycarbonyl group in 4l likely enhances polarity, improving aqueous solubility compared to aryl-substituted analogs .
  • Reactivity: Quinolinones with aromatic substituents (e.g., 3a) may exhibit π-π stacking interactions, useful in supramolecular chemistry. The dihydrotetraphen core’s partial unsaturation could facilitate photochemical reactions, akin to pyrimidinone derivatives (), though this remains speculative without direct data.

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